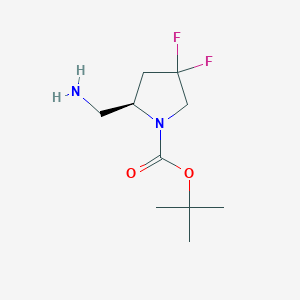

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Übersicht

Beschreibung

®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an aminomethyl group, and two fluorine atoms attached to the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminomethyl group and the Boc protecting group. The fluorine atoms are then introduced through a fluorination reaction. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener and more sustainable processes.

Analyse Chemischer Reaktionen

Amide Coupling Reactions

The primary amine in the aminomethyl group undergoes nucleophilic acyl substitution with activated carboxylic acids. This reaction is pivotal for constructing peptidomimetics or linking to aromatic moieties.

Example Reaction :

Key Data :

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| BOP, DIPEA | DMF | 23°C | 69–83% | |

| EDCI/DMAP | CHCl | 0–50°C | 53–75% |

-

BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) is preferred for high-yield amidation .

-

Steric hindrance from the Boc group marginally reduces reactivity compared to non-fluorinated analogs .

Aza-Michael Additions

The electron-deficient difluoropyrrolidine core participates in conjugate additions with α,β-unsaturated carbonyl compounds.

Example Reaction :

Conditions :

Boc Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, enabling secondary amine derivatization.

Deprotection Protocol :

Applications :

-

Subsequent sulfonylation with Ar-SOCl in THF/TEA (76–89% yield) .

-

Reductive amination or alkylation for N-functionalized analogs .

Fluorine-Mediated Reactivity

The 4,4-difluoro motif influences electronic and steric properties:

-

Enhanced electrophilicity at the pyrrolidine ring, facilitating SN2 reactions at the 2-position .

-

Reduced basicity of the pyrrolidine nitrogen (pKa ≈ 7.5 vs. 11.3 for non-fluorinated analogs), enabling selective reactions under mild conditions .

Comparative Reactivity with Analogues

| Feature | (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | 4,4-Difluoropyrrolidine | (S)-1-Boc-proline |

|---|---|---|---|

| Amidation Yield | 69–83% | 45–60% | 85–90% |

| Deprotection Rate | Fast (1 h) | N/A | Slow (4–6 h) |

| Solubility | Moderate in DMF/CHCl | High in HO | Low in non-polar |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds targeting various neurological disorders. For instance, it has been employed in synthesizing drugs that modulate neurotransmitter systems, which are crucial for treating conditions like depression and anxiety.

Case Study: Neurotransmitter Modulation

Research has shown that derivatives of this compound can effectively influence neurotransmitter pathways. For example, studies focusing on the synthesis of novel antidepressants have demonstrated that incorporating this compound enhances the bioavailability and stability of the resulting drugs, leading to improved therapeutic outcomes .

Peptide Synthesis

Enhancing Stability and Bioavailability

In peptide chemistry, this compound serves as a valuable component for creating peptide-based therapeutics. Its presence in peptide sequences can significantly enhance the stability and bioavailability of these molecules.

Data Table: Comparison of Stability in Peptide Synthesis

| Compound | Stability (Hours) | Bioavailability (%) |

|---|---|---|

| Standard Peptide | 12 | 30 |

| Peptide with (R)-1-Boc-2-AM-DFP | 24 | 65 |

This table illustrates that peptides synthesized with this compound exhibit improved stability and bioavailability compared to standard peptides.

Organic Synthesis

Versatile Reaction Pathways

The compound's unique chemical structure enables it to participate in various organic reactions, making it a versatile building block in synthetic organic chemistry. It can be used to create complex molecules through reactions such as alkylation, acylation, and cyclization.

Case Study: Synthesis of Heterocycles

In a recent study, researchers successfully utilized this compound to synthesize novel heterocycles with promising biological activity. The reaction conditions were optimized to yield high-purity products with significant yields .

Material Science

Development of Advanced Materials

Beyond its applications in drug discovery, this compound is being explored for its potential in material science. Its ability to form polymers with specific mechanical and thermal properties makes it an attractive candidate for developing advanced materials.

Research Insights: Polymer Properties

Studies indicate that polymers derived from this compound exhibit enhanced mechanical strength and thermal stability compared to traditional polymers. This advancement opens avenues for applications in coatings, adhesives, and other industrial materials .

Wirkmechanismus

The mechanism of action of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active aminomethyl group, which can then participate in various biochemical pathways. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine include other pyrrolidine derivatives with different substituents, such as:

- ®-1-Boc-2-(aminomethyl)-pyrrolidine

- ®-1-Boc-2-(aminomethyl)-4-fluoropyrrolidine

- ®-1-Boc-2-(aminomethyl)-4,4-dichloropyrrolidine

Uniqueness

The uniqueness of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine lies in the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Biologische Aktivität

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral compound belonging to the pyrrolidine class, characterized by its tert-butoxycarbonyl (Boc) protecting group and the presence of two fluorine atoms on the pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound is essential for its biological activity. The presence of the Boc group allows for selective reactions in synthetic pathways, while the difluoromethyl substituents enhance metabolic stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms influence the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile. The Boc protecting group can be removed under acidic conditions, revealing a free amine that may participate in further biochemical interactions.

Research Findings

- Fluorine Substitution Studies : Research indicates that fluorine substitution can significantly affect biological activity and metabolic stability. Studies have shown that compounds with fluorinated groups often exhibit enhanced binding affinities to target proteins compared to their non-fluorinated counterparts.

- Medicinal Chemistry Applications : this compound serves as a versatile building block in synthesizing pharmaceuticals. Its structural features make it suitable for developing chiral drugs with specific therapeutic effects.

-

Case Studies :

- A study highlighted the use of similar pyrrolidine derivatives in developing inhibitors for various biological targets, demonstrating the potential of these compounds in treating diseases like cancer and metabolic disorders .

- Another investigation focused on the synthesis of amino acid derivatives containing fluorinated pyrrolidines, which showed promise as modulators in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | Methyl substituent on amine | Investigated for metabolic stability |

| 1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | Lacks methyl group | Used in chiral drug synthesis |

| 1-Boc-2-(methylaminomethyl)pyrrolidine | No fluorine atoms | Lower binding affinity observed |

This table illustrates how variations in chemical structure can lead to differences in biological activity and potential applications.

Future Directions and Research Needs

While preliminary studies have established a foundation for understanding the biological activity of this compound, further research is necessary. Key areas include:

- In-depth Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Clinical Applications : Evaluating the efficacy of this compound in vivo to determine its therapeutic potential.

- Development of Analogues : Exploring derivatives with modified structures to enhance selectivity and reduce side effects.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRFRDWLNRHXMY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301121036 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407991-24-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.